molecular formula C16H19N3O3 B2581161 3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034517-06-9

3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2581161
CAS No.: 2034517-06-9
M. Wt: 301.346
InChI Key: CMMQULUXVDEQEI-UHFFFAOYSA-N
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Description

3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules

Preparation Methods

The synthesis of 3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyacetyl Group: The methoxyacetyl group is introduced via an acylation reaction, often using methoxyacetyl chloride in the presence of a base.

    Formation of the Quinazolinone Core: The quinazolinone core is formed through a condensation reaction involving an anthranilic acid derivative and an appropriate amine.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and optimized reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the quinazolinone core, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one can be compared with other similar compounds, such as:

    Quinazolinone Derivatives: These compounds share the quinazolinone core and may have similar biological activities.

    Piperidine Derivatives: Compounds with a piperidine ring may exhibit similar chemical reactivity and biological properties.

    Methoxyacetyl Derivatives: These compounds contain the methoxyacetyl group and may have similar chemical and biological characteristics.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Biological Activity

3-(1-(2-methoxyacetyl)piperidin-3-yl)quinazolin-4(3H)-one is a compound that has shown significant promise in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3O3C_{16}H_{19}N_{3}O_{3} with a molecular weight of approximately 301.34 g/mol. The compound features a quinazolinone core, which is known for its diverse biological activities, and a piperidine ring modified with a methoxyacetyl group.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within the body. It may act through the following mechanisms:

  • Enzyme Inhibition : The compound can inhibit various enzymes, which is crucial for its potential therapeutic applications. For instance, quinazolinone derivatives have been reported to inhibit Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism .
  • Receptor Modulation : It may bind to certain receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of quinazolinone derivatives, including this compound. For example:

  • Cell Line Studies : In vitro assays have shown that compounds similar to this compound exhibit cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). IC50 values for these compounds were found to be less than 10 µM in some cases .
CompoundCell LineIC50 (µM)
Example 1MCF-7<10
Example 2A549<10
Example 3HCT-116<10

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Quinazolinones are known to exhibit activity against various bacterial strains, suggesting that similar derivatives could be effective against pathogens.

Structure-Activity Relationship (SAR)

The SAR studies of quinazolinone derivatives indicate that modifications on the piperidine ring and the quinazolinone core significantly affect biological activity. For example:

  • Substituents on the Piperidine Ring : The introduction of different substituents can enhance enzyme inhibition or receptor binding affinity.
  • Quinazolinone Modifications : Structural variations in the quinazolinone core can lead to improved anticancer or antimicrobial activities.

Case Studies and Research Findings

  • Hybrid Compounds : Research has demonstrated that hybrid compounds combining quinazolinones with other pharmacophores can exhibit enhanced biological activities. For instance, hybrids with piperazine moieties showed significant cytotoxic effects against cancer cell lines .
  • DPP-IV Inhibition : A study reported that certain derivatives exhibited potent DPP-IV inhibitory action with IC50 values as low as 0.76 nM, indicating their potential as antidiabetic agents .

Properties

IUPAC Name

3-[1-(2-methoxyacetyl)piperidin-3-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-22-10-15(20)18-8-4-5-12(9-18)19-11-17-14-7-3-2-6-13(14)16(19)21/h2-3,6-7,11-12H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMQULUXVDEQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC(C1)N2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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